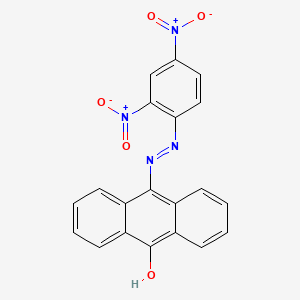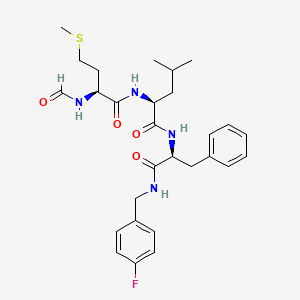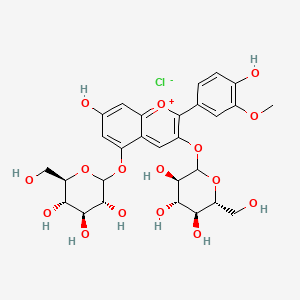
2H-Pyran,tetrahydro-2,4-dimethoxy-6-methyl-,(4R,6S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) is a chemical compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its tetrahydro structure, two methoxy groups at positions 2 and 4, and a methyl group at position 6, with specific stereochemistry at positions 4 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol, methanol, or water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity starting materials
Reaction Control: Automated systems to monitor and control reaction parameters
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy or methyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, methanol, or acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways
Interact with Receptors: Modulate receptor activity to produce physiological effects
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or apoptosis
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6R)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6S)-(9CI)
- 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4S,6R)-(9CI)
Uniqueness
The uniqueness of 2H-Pyran, tetrahydro-2,4-dimethoxy-6-methyl-, (4R,6S)-(9CI) lies in its specific stereochemistry, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help understand the impact of stereochemistry on its behavior and applications.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(4R,6S)-2,4-dimethoxy-6-methyloxane |
InChI |
InChI=1S/C8H16O3/c1-6-4-7(9-2)5-8(10-3)11-6/h6-8H,4-5H2,1-3H3/t6-,7+,8?/m0/s1 |
Clé InChI |
FBZVZMDKKTZELT-KJFJCRTCSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CC(O1)OC)OC |
SMILES canonique |
CC1CC(CC(O1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)


